2-(6-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
- It combines a benzofuran ring, a thiadiazole ring, and an acetamide functional group.
- The benzofuran moiety contributes aromaticity and potential biological activity.
- The compound’s systematic name is quite a mouthful, so let’s refer to it as “Compound X” for simplicity.
2-(6-methyl-1-benzofuran-3-yl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide: is a complex organic compound with a fascinating structure.
Preparation Methods
- Industrial production methods may vary, but the key steps remain consistent.
Compound X: can be synthesized through several routes:
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and substituents.
Compound X: undergoes various reactions:
Scientific Research Applications
Chemistry: serves as a versatile building block for designing new molecules due to its unique structure.
Biology: Researchers explore its potential as a bioactive compound, especially considering the benzofuran and thiadiazole moieties.
Medicine: Investigations focus on its antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: Fragrance and flavor industries use it to create distinctive scents.
Mechanism of Action
Compound X: interacts with specific molecular targets:
Comparison with Similar Compounds
- Similar compounds include:
Isoeugenol: The precursor from which is derived.
Benzo[d][1,3]dioxol-5-yl acetate: A related compound with a different ring system.
2-(6-methyl-1-benzofuran-3-yl) acetic acid: A close analog with a carboxylic acid group.
Compound X: stands out due to its hybrid structure.
Remember, Compound X represents an exciting intersection of chemistry, biology, and industry
Properties
Molecular Formula |
C16H15N3O2S2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-3-6-22-16-19-18-15(23-16)17-14(20)8-11-9-21-13-7-10(2)4-5-12(11)13/h3-5,7,9H,1,6,8H2,2H3,(H,17,18,20) |
InChI Key |
VAIUTUCTTBFQID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=NN=C(S3)SCC=C |
Origin of Product |
United States |
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